molecular formula C11H15NO2 B13473886 Methyl (s)-3-amino-3-(m-tolyl)propanoate

Methyl (s)-3-amino-3-(m-tolyl)propanoate

Cat. No.: B13473886
M. Wt: 193.24 g/mol
InChI Key: CPKZXZUMMYNVHX-JTQLQIEISA-N
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Description

Methyl (s)-3-amino-3-(m-tolyl)propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a methyl ester group, and a tolyl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (s)-3-amino-3-(m-tolyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as m-toluidine and methyl acrylate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the amino group to the acrylate.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (s)-3-amino-3-(m-tolyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like acyl chlorides or sulfonyl chlorides can react with the amino group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to the formation of amides or sulfonamides.

Scientific Research Applications

Methyl (s)-3-amino-3-(m-tolyl)propanoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl (s)-3-amino-3-(m-tolyl)propanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-3-phenylpropanoate: Similar structure but with a phenyl group instead of a tolyl group.

    Ethyl (s)-3-amino-3-(m-tolyl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl (s)-3-amino-3-(p-tolyl)propanoate: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

Uniqueness

Methyl (s)-3-amino-3-(m-tolyl)propanoate is unique due to the specific positioning of the tolyl group, which can influence its reactivity and interactions with other molecules. This structural feature can make it more suitable for certain applications compared to its analogs.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(3-methylphenyl)propanoate

InChI

InChI=1S/C11H15NO2/c1-8-4-3-5-9(6-8)10(12)7-11(13)14-2/h3-6,10H,7,12H2,1-2H3/t10-/m0/s1

InChI Key

CPKZXZUMMYNVHX-JTQLQIEISA-N

Isomeric SMILES

CC1=CC(=CC=C1)[C@H](CC(=O)OC)N

Canonical SMILES

CC1=CC(=CC=C1)C(CC(=O)OC)N

Origin of Product

United States

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